molecular formula C10H17NO B12565445 Octahydro-2H-2,6-methanoquinolizin-8-ol CAS No. 143285-79-4

Octahydro-2H-2,6-methanoquinolizin-8-ol

Cat. No.: B12565445
CAS No.: 143285-79-4
M. Wt: 167.25 g/mol
InChI Key: BNBNINWPMUTQIE-UHFFFAOYSA-N
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Description

Octahydro-2H-2,6-methanoquinolizin-8-ol is a complex organic compound characterized by its unique structural features, including multiple ring systems and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-2H-2,6-methanoquinolizin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the [2,3]-Stevens rearrangement, which is used to construct the methanoquinolizidine system . This method involves the rearrangement of specific precursors under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the synthetic routes mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-2,6-methanoquinolizin-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can regenerate the alcohol.

Scientific Research Applications

Octahydro-2H-2,6-methanoquinolizin-8-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octahydro-2H-2,6-methanoquinolizin-8-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-2H-2,6-methanoquinolizin-8-ol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

143285-79-4

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

8-azatricyclo[5.3.1.03,8]undecan-5-ol

InChI

InChI=1S/C10H17NO/c12-10-5-8-3-7-1-2-11(8)9(4-7)6-10/h7-10,12H,1-6H2

InChI Key

BNBNINWPMUTQIE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3CC1CC2CC(C3)O

Origin of Product

United States

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